(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with a dipropylamino group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is followed by the addition of dipropylamine to form the final product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Such as nuclear receptors involved in metabolic regulation.
Modulating enzyme activity: Affecting enzymes involved in metabolic pathways.
Influencing gene expression: Altering the expression of genes related to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Such as pioglitazone and rosiglitazone, which are used in the treatment of type 2 diabetes.
Sulfonylureas: Another class of compounds used in diabetes treatment.
Uniqueness
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones and related compounds.
Properties
IUPAC Name |
(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-10-19(11-5-2)13-20-17(21)16(23-18(20)22)12-15-8-6-14(3)7-9-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGLDIUKOCGBQ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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